Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate
Description
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a 7-fluoro, 6-iodo, and 4-hydroxy substituent pattern on the quinoline backbone, with an ethyl ester at position 2. The 4-hydroxy group contributes to hydrogen-bonding interactions, critical for crystallinity and solubility .
Properties
Molecular Formula |
C12H9FINO3 |
|---|---|
Molecular Weight |
361.11 g/mol |
IUPAC Name |
ethyl 7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
XTUPCNKXKUDPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Iodination: Introduction of the iodine atom at the 6th position using an iodinating reagent.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Esterification: Formation of the ethyl ester at the 3rd position carboxyl group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinoline derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of fluorine and iodine atoms enhances its biological activity and selectivity towards specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate can be contextualized against analogous quinoline-3-carboxylates with varying substituents. Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties:
Table 1: Substituent Comparison of Ethyl Quinoline-3-Carboxylate Derivatives
Key Findings:
However, iodine’s larger atomic radius may limit penetration in certain biological membranes compared to smaller halogens like fluorine . Hydroxy vs. Oxo Groups: The 4-hydroxy group enhances hydrogen-bonding capacity, improving crystallinity, whereas 4-oxo derivatives (e.g., Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit higher electrophilicity, favoring interactions with DNA gyrase in antibacterial applications .
Synthetic Methodologies: Microwave-assisted Gould-Jacobs reactions with aluminum catalysts achieve high yields (94.2%) for 7-chloro-6-fluoro-4-hydroxy analogs . Similar methods may apply to the iodinated target compound, though iodine’s reactivity may necessitate modified conditions (e.g., lower temperatures to prevent dehalogenation) . Cyclopropyl substitution at position 1 (e.g., in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) requires palladium-catalyzed cross-coupling, introducing synthetic complexity but enhancing Gram-negative bacterial targeting .
Crystallographic and Stability Data: Single-crystal X-ray studies of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveal intermolecular C–H···O and C–H···Cl interactions stabilizing the lattice, with a melting point of 165–168°C .
Biological Activity
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, and comparative analysis with similar compounds.
This compound has a unique structure characterized by the presence of a fluorine and iodine atom, which significantly influence its biological activity. The molecular formula is with a molecular weight of approximately 359.09 g/mol. The functional groups present allow for various interactions with biological macromolecules, enhancing its binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The mechanism of action involves inhibition of specific enzymes or pathways critical for microbial survival.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Candida albicans | Moderate | |
| Plasmodium falciparum | High |
Anticancer Activity
This compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in models like Ehrlich Ascites Carcinoma (EAC). The compound's efficacy was evaluated through various assays measuring cell viability, antioxidant capacity, and histopathological examinations.
Case Study: Antitumor Activity in EAC Model
A study involving EAC-bearing mice reported a complete reduction in tumor cell viability when treated with the compound. The results indicated significant antioxidant properties and the ability to modulate apoptotic pathways, leading to enhanced survival rates in treated subjects.
Table 2: Summary of Antitumor Effects
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 |
| Total Antioxidant Capacity | Baseline | Significantly Increased |
| Histopathological Changes | Severe | Minimal |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Receptor Modulation : It binds to specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The compound increases oxidative stress in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
This compound is structurally related to several other quinoline derivatives, each exhibiting varying degrees of biological activity.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Lacks iodine | Exhibits lower antimicrobial potency |
| Ethyl 8-fluoroquinoline-3-carboxylate | Fluorinated but lacks iodine | Potentially less effective against certain pathogens |
| Ethyl 7-chloroquinoline-3-carboxylate | Contains chlorine instead of iodine | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
